N-Acetyl Amonafide

Description

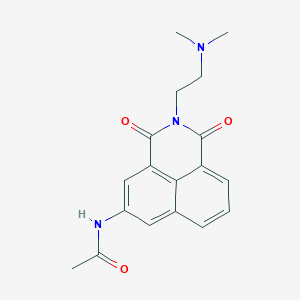

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQUFGOEIGXAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435088 | |

| Record name | N-Acetyl Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69409-02-5 | |

| Record name | N-Acetylamonafide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069409025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl Amonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLAMONAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TE48Q3W2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetyl Amonafide: A Technical Guide to its Core Mechanism of Action

This guide provides an in-depth exploration of the mechanism of action of N-Acetyl Amonafide, a critical active metabolite of the anticancer agent amonafide. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its metabolic activation, molecular targeting, and cellular consequences, offering insights into its unique pharmacological profile.

Introduction: The Clinical Context of Amonafide and the Significance of its N-Acetylated Metabolite

Amonafide, a naphthalimide derivative, has been investigated as a potent anticancer agent, particularly for hematological malignancies like acute myeloid leukemia (AML).[1][2][3] Its clinical utility, however, is complicated by variable patient responses and toxicities.[4] A key factor influencing this variability is its metabolism to this compound.[3][5][6][7] This metabolic conversion is catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2), leading to distinct "fast," "intermediate," and "slow" acetylator phenotypes within the patient population.[4][6][8] Individuals who are fast acetylators tend to experience greater toxicity, underscoring the necessity of understanding the mechanism of this active metabolite.[4][5][6]

The Dual-Faceted Mechanism of Action: A Tale of Two Molecules

The anticancer activity of amonafide is not solely attributable to the parent compound but is significantly influenced by its N-acetylated form. Both molecules act as topoisomerase II (Topo II) poisons, yet they exhibit distinct biochemical properties.[3]

Amonafide: The Precursor with a Unique Topo II Inhibitory Profile

Amonafide functions as a DNA intercalating agent, inserting itself between the base pairs of the DNA double helix.[1][9][10][11][12] This intercalation is a crucial first step in its mechanism of action. Unlike classical Topo II inhibitors such as etoposide and doxorubicin, which stabilize the "cleavable complex" leading to extensive DNA double-strand breaks, amonafide's interaction with Topo II is more nuanced.[1][10]

Key characteristics of amonafide's action include:

-

Inhibition of Topo II Catalysis Pre-Cleavable Complex: Evidence suggests that amonafide inhibits Topo II catalysis before the formation of the covalent Topo II-DNA intermediate.[1][10] This results in less DNA damage compared to traditional Topo II poisons.[1][10]

-

Interference with ATP Binding: Amonafide has been shown to interfere with the binding of ATP to Topo II, a critical step for the enzyme's catalytic cycle.[1][10]

-

Chromatin Disorganization: By inhibiting the binding of Topo II to DNA, amonafide can induce the release of chromatin loops from the nuclear matrix, leading to DNA disorganization and subsequent apoptosis without extensive DNA cleavage.[10]

This compound: A More Conventional Topoisomerase II Poison

The acetylation of amonafide by NAT2 gives rise to this compound, a metabolite that also targets Topo II.[3] However, its mode of action appears to align more closely with that of a conventional Topo II poison.[3] Studies have shown that this compound induces higher levels of Topo II covalent complexes compared to the parent compound.[3] This suggests that this compound is more effective at trapping the enzyme in its cleavable complex state, leading to an increase in DNA double-strand breaks.

The differential activity between amonafide and its N-acetylated metabolite likely contributes to the observed toxicity in patients with a rapid acetylator phenotype, as higher concentrations of the more potent Topo II poison are generated.[5][6]

Visualizing the Pathway: From Prodrug to Active Metabolite and Cellular Demise

The following diagram illustrates the metabolic activation of amonafide and the subsequent mechanisms of action of both the parent drug and its N-acetylated metabolite.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. DSpace [repository.escholarship.umassmed.edu]

- 5. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacogenetics of anticancer agents: lessons from amonafide and irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase inhibitor amonafide enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Targeted methylation facilitates DNA double strand breaks and enhances cancer suppression: A DNA intercalating/methylating dual-action chimera Amonafidazene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl Amonafide discovery and history

An In-Depth Technical Guide to the Discovery and History of N-Acetyl Amonafide

Introduction

The landscape of oncology drug development is replete with narratives of promising compounds facing complex biological hurdles. The story of amonafide and its active metabolite, this compound, is a compelling case study in the critical interplay between a drug's primary mechanism and its metabolic fate. Amonafide, a naphthalimide derivative, emerged as a potent anti-cancer agent with a novel mechanism of action targeting topoisomerase II.[1][2] However, its clinical journey was intrinsically linked to its metabolism by N-acetyl transferase 2 (NAT2), which produces this compound, a metabolite with its own distinct and potent cytotoxic properties.[3][4] This guide provides a detailed exploration of the discovery, mechanism, and clinical history of this compound, offering insights for researchers and drug development professionals into the challenges and intricacies of personalized medicine and drug metabolism.

The Genesis of Amonafide: A Novel Anticancer Agent

The development of amonafide (5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione) began nearly four decades ago, driven by the search for novel antineoplastic agents.[2][5] As a member of the naphthalimide class of compounds, amonafide demonstrated significant anti-cancer activity in various preclinical models, which led to its advancement into clinical trials.[1] Initial investigations revealed that amonafide functions as a DNA intercalating agent and an inhibitor of topoisomerase II (Topo II), a crucial enzyme involved in managing DNA topology during replication and transcription.[4][6][7] This dual mechanism positioned it as a promising candidate for treating a range of cancers, particularly hematological malignancies like acute myeloid leukemia (AML).[2][5]

The Metabolic Twist: Discovery of this compound

A pivotal challenge that emerged during the clinical evaluation of amonafide was the significant inter-patient variability in toxicity.[8] This variability was traced to the metabolic pathway of the drug. Amonafide possesses a free arylamine group, making it a substrate for N-acetylation.[4] Further research identified N-acetyl transferase 2 (NAT2), an enzyme known for its genetic polymorphism, as the catalyst for this transformation, leading to the formation of this compound (NAA).[3][4]

The genetic differences in the NAT2 enzyme result in distinct patient populations: "fast acetylators" and "slow acetylators."[8][9] It was discovered that patients who are fast acetylators exhibit increased toxicity at standard doses of amonafide, a direct consequence of higher plasma concentrations of the active metabolite, this compound.[8][10] This discovery was a turning point, shifting the focus to understanding the pharmacological properties of NAA itself and the necessity of phenotype-based dosing strategies.[10][11]

A Divergence in Mechanism: Amonafide vs. This compound

While both amonafide and this compound target topoisomerase II, their mechanisms of action are notably distinct.[3][12] This divergence is central to understanding the compound's overall pharmacological profile.

Amonafide's Unique Mechanism: Amonafide is considered an unconventional Topo II inhibitor.[3][12] Its key characteristics include:

-

DNA Intercalation: It inserts itself into the DNA structure.[12]

-

Inhibition of Topo II-DNA Binding: It prevents the human Topo II enzyme from binding to DNA and also interferes with ATP binding.[12]

-

Pre-Cleavable Complex Inhibition: Amonafide inhibits the catalytic activity of Topo II before the formation of the Topo II-DNA cleavable complexes. This suggests that it induces less DNA damage compared to classical Topo II inhibitors like etoposide and daunorubicin.[12]

-

ATP-Independent Action: Unlike many Topo II poisons, its action is largely independent of ATP.[3]

-

Apoptosis Induction: It triggers apoptosis, but this process is associated with high molecular weight DNA fragmentation (50-300 kb) rather than the extensive, smaller fragmentation seen with other Topo II poisons.[12]

This compound: A More Conventional Topo II Poison: In contrast, this compound behaves more like a conventional Topo II poison.[3] Studies have shown that:

-

Potent Induction of Topo II Covalent Complexes: NAA induces higher levels of Topo II covalent complexes compared to its parent compound, amonafide.[3] The formation of these complexes is a hallmark of classical Topo II poisons, which trap the enzyme on the DNA, leading to double-strand breaks.

-

Dose-Dependent Increase in Covalent Complexes: The level of Topo II covalent complexes increases with higher doses of NAA, whereas with amonafide, this effect plateaus at relatively low concentrations.[3]

This suggests a plausible hypothesis that NAA is a more potent Topo II poison, and its higher levels in fast acetylators are directly responsible for the increased toxicity observed in these patients.[3]

Caption: Workflow for the In-vivo Complex of Enzyme (ICE) Bioassay.

Chemical Structures and Synthesis Insights

The chemical difference between amonafide and this compound is the acetylation of the 5-amino group on the naphthalimide ring.

Amonafide: C₁₆H₁₇N₃O₂ This compound: C₁₈H₁₉N₃O₃ [13][14] The challenges posed by NAT2-mediated acetylation prompted research into synthesizing amonafide derivatives that could bypass this metabolic pathway while retaining anticancer activity. [4]Strategies included moving the arylamine from the 5-position to the 6-position of the naphthalimide ring. [4][15]These "numonafides" were shown to be poor substrates for NAT2 but retained DNA intercalation and Topo II inhibition activities, offering a potential path to better patient management. [4]

Conclusion

The story of this compound is a powerful illustration of how drug metabolism can fundamentally alter the activity and toxicity of a parent compound. The discovery that amonafide is converted by the polymorphic enzyme NAT2 into a more conventional and potent Topo II poison, this compound, explained the wide inter-patient toxicity and highlighted the need for pharmacogenomic approaches in clinical trials. While amonafide itself did not achieve market approval, the extensive research into its mechanism, its metabolism, and the activity of this compound has provided invaluable lessons for the field of oncology drug development. It underscores the necessity of thoroughly investigating metabolic pathways and considering genetic polymorphisms early in the development process to optimize therapeutic outcomes and enhance patient safety. The continued exploration of naphthalimide derivatives that circumvent this metabolic liability holds promise for future anticancer therapies. [1]

References

- AACR Journals. (2009). Abstract #1700: Amonafide (AS1413) intercalates into DNA and is a unique inhibitor of DNA Topoisomerase II.

- Soans, E., Shanmuganatham, K., Rogojina, A., & Nitiss, J. L. (2011). Abstract 2527: Amonafide and its metabolite this compound are Top2 poisons with differing biochemical properties. Cancer Research, 71(8_Supplement), 2527.

- Ratain, M. J., Mick, R., Berezin, F., Janisch, L., Schilsky, R. L., Vogelzang, N. J., & Lane, L. B. (1993). Phase I study of amonafide dosing based on acetylator phenotype. Cancer Research, 53(10), 2304–2308.

- O'Brien, S., & Cortes, J. (2012). Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia?

- Wang, Y., et al. (2025). Topoisomerase inhibitor amonafide enhances defense responses to promote longevity in C. elegans. PLoS One, 20(6), e0325700.

- Norton, J. T., Witschi, M. A., Luong, L., Kawamura, A., Ghosh, S., Stack, M. S., Sim, E., Avram, M. J., Appella, D. H., & Huang, S. (2007). Synthesis and anticancer activities of 6-amino amonafide derivatives. Anti-cancer Drugs, 18(10), 1209–1218.

- Brana, M. F., & Cacho, M. (2012). Naphthalimides and azonafides as promising anti-cancer agents. Current Medicinal Chemistry, 19(23), 3986-4003.

- ResearchGate. (n.d.). Amonafide: A future in treatment of resistant and secondary acute myeloid leukemia? Request PDF.

- Ratain, M. J., Mick, R., Berezin, F., Janisch, L., Schilsky, R. L., Vogelzang, N. J., & Lane, L. B. (1993).

- Saez, R., Craig, J. B., Melink, T. J., et al. (1989). Phase I clinical investigation of amonafide. Journal of Clinical Oncology, 7(9), 1351-1358.

- Norton, J. T., et al. (2007). Synthesis and anticancer activities of 6-amino amonafide derivative.

- Biosynth. (n.d.). This compound.

- MedchemExpress. (n.d.). Amonafide (AS1413).

- Ratain, M. J., et al. (1995). Population pharmacodynamic study of amonafide: a Cancer and Leukemia Group B study. Journal of Clinical Oncology, 13(3), 741-747.

- Forastiere, A. A., et al. (1994). An ECOG phase II study of amonafide in unresectable or recurrent carcinoma of the head and neck (PB390).

- Santa Cruz Biotechnology. (n.d.). This compound.

- ResearchGate. (n.d.). SCHEME 2 Synthesis and deacetylation of N-acetyl-2...

- Ratain, M. J., Mick, R., Berezin, F., Janisch, L., Schilsky, R. L., Vogelzang, N. J., & Lane, L. B. (1993).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Kriek, E. (1992). Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research. Journal of Cancer Research and Clinical Oncology, 118(6), 481-489.

Sources

- 1. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase inhibitor amonafide enhances defense responses to promote longevity in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DSpace [repository.escholarship.umassmed.edu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Phase I study of amonafide dosing based on acetylator phenotype. | Semantic Scholar [semanticscholar.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. scbt.com [scbt.com]

- 14. This compound | C18H19N3O3 | CID 10064887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A-Technical-Guide-to-N-Acetyl-Amonafide-in-Oncology-Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive-Summary

N-Acetyl Amonafide (NAA), the primary metabolite of the naphthalimide anti-cancer agent Amonafide, has garnered significant attention in oncology research. Initially considered a byproduct of Amonafide metabolism, NAA has demonstrated potent anti-tumor properties, in some cases exceeding those of its parent compound. This guide provides a comprehensive technical overview of NAA, delving into its mechanism of action, the nuances of its metabolism, and its role in preclinical and clinical research. We will explore the challenges and opportunities associated with NAA, including the pharmacogenetic variability that influences its efficacy and toxicity, and future directions for its therapeutic application.

1.-Introduction-The-Emergence-of-N-Acetyl-Amonafide

Amonafide, a DNA intercalator and topoisomerase II inhibitor, showed promise in early clinical trials for various malignancies.[1][2] However, its clinical development was hampered by unpredictable, dose-limiting toxicities.[2] Subsequent research revealed that Amonafide is extensively metabolized in the liver by the enzyme N-acetyltransferase 2 (NAT2) to form this compound (NAA).[1][3] This metabolic conversion is subject to genetic polymorphism, leading to significant inter-individual differences in the rates of acetylation.[4][5] Individuals are broadly categorized as "fast" or "slow" acetylators, which directly impacts the pharmacokinetic profile and toxicity of Amonafide.[6][7]

Initially, NAA was viewed as a contributor to the variable toxicity of Amonafide.[3] However, further investigation revealed that NAA is not an inactive metabolite but a potent anti-cancer agent in its own right, also functioning as a topoisomerase II poison.[3][8] This discovery shifted the research focus towards understanding the distinct biological activities of NAA and its potential as a standalone therapeutic agent.

2.-Dual-Mechanism-of-Action-DNA-Intercalation-and-Topoisomerase-II-Inhibition

The anti-neoplastic effects of this compound, much like its parent compound Amonafide, are primarily attributed to its dual role as a DNA intercalator and a topoisomerase II inhibitor.[1]

2.1. DNA Intercalation

NAA possesses a planar naphthalimide ring structure that facilitates its insertion between the base pairs of the DNA double helix.[9] This intercalation process has several downstream consequences:

-

Distortion of DNA Structure: The insertion of NAA into the DNA helix unwinds and elongates the DNA strand, physically disrupting its normal conformation.

-

Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and gene transcription, which are critical for rapidly dividing cancer cells.

2.2. Topoisomerase II Poisoning

Topoisomerase II (Top2) is a vital enzyme that resolves DNA topological problems, such as tangles and supercoils, that arise during replication, transcription, and chromosome segregation.[10] It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break.

NAA acts as a "Top2 poison," meaning it stabilizes the transient covalent complex formed between Top2 and the cleaved DNA.[3][11] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[10] These unrepaired DNA breaks trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).[10]

Interestingly, studies suggest that NAA may be a more conventional Top2 poison than Amonafide.[3] While Amonafide's action against Top2 is largely ATP-independent and results in DNA cleavage at a restricted set of sites, NAA induces higher levels of Top2 covalent complexes that increase with dose, a characteristic more typical of other Top2 poisons.[3]

Caption: this compound's dual mechanism of action.

3.-The-Critical-Role-of-N-acetyltransferase-2-(NAT2)-in-Metabolism-and-Toxicity

The metabolism of Amonafide to NAA is catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[1][12] The genetic variations in the NAT2 gene result in different enzyme activity levels, leading to distinct acetylator phenotypes.[4]

-

Slow Acetylators: Individuals with two "slow" alleles of the NAT2 gene have reduced enzyme activity. They metabolize Amonafide to NAA at a slower rate, resulting in higher plasma concentrations of the parent drug.

-

Intermediate Acetylators: These individuals have one "fast" and one "slow" allele.

-

Fast Acetylators: Possessing two "fast" alleles, these individuals rapidly metabolize Amonafide to NAA, leading to higher concentrations of the metabolite.[7]

This pharmacogenetic variability has profound implications for Amonafide therapy. Early clinical studies revealed that fast acetylators experienced significantly greater toxicity, particularly myelosuppression, at standard doses of Amonafide.[6] This is attributed to the higher exposure to the active metabolite, NAA.[13]

This understanding led to the development of phenotype-specific dosing strategies, where the dose of Amonafide is adjusted based on the patient's acetylator status, determined through caffeine testing or genotyping.[6][14] Phase I studies have recommended lower doses for fast acetylators and higher doses for slow acetylators to normalize systemic exposure and reduce inter-patient variability in toxicity.[7]

4.-Preclinical-and-Clinical-Investigations

4.1. Preclinical Studies

In vitro studies have demonstrated the cytotoxicity of NAA against various cancer cell lines. In P388 murine leukemia cells, NAA was found to be only slightly less cytotoxic than Amonafide.[8] More recent research in human melanoma cell lines (M14 and A375) has shown that both Amonafide and another naphthalimide derivative, UNBS5162, inhibit cell proliferation, migration, and invasion, and induce apoptosis.[15][16] These effects were associated with the inhibition of the AKT/mTOR signaling pathway and the reversal of the epithelial-mesenchymal transition (EMT) process.[15][16]

4.2. Clinical Trials

Numerous clinical trials have been conducted with Amonafide, and the data from these studies provide indirect evidence of the clinical activity and toxicity of NAA.

| Cancer Type | Phase | Key Findings | Reference(s) |

| Advanced Solid Tumors | I | Dose-limiting toxicity was granulocytopenia. Recommended Phase II dose was determined. | [17] |

| Advanced Cancer | I | Established phenotype-specific dosing for fast and slow acetylators. | [6][7] |

| Prostate Cancer | I/II | Investigated individualized dosing based on acetylator phenotype. | [14] |

| Metastatic Breast Cancer | II | Showed limited therapeutic index at the tested dose and schedule. | [18] |

| Head and Neck Cancer | II | Inactive in squamous cell carcinoma of the head and neck. | [19][20] |

| Colorectal Cancer | II | No activity observed at the tested dose and schedule. | [21] |

These trials underscore the importance of acetylator status in determining the therapeutic window of Amonafide and, by extension, the effects of NAA. While Amonafide has shown some activity, particularly in breast cancer, its overall efficacy has been modest, and toxicity remains a significant concern.[18]

5.-Mechanisms-of-Resistance-to-N-Acetyl-Amonafide

While specific studies on resistance to NAA are limited, mechanisms of resistance to Topoisomerase II inhibitors in general are well-documented and likely apply to NAA. These include:

-

Altered Topoisomerase II Expression or Mutation: A decrease in the expression of Top2 or mutations in the enzyme that prevent drug binding can lead to resistance.

-

Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport NAA out of the cancer cell, reducing its intracellular concentration.

-

Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by NAA.[22]

-

Alterations in Cell Cycle Checkpoints and Apoptotic Pathways: Defects in the cellular machinery that senses DNA damage and initiates apoptosis can allow cancer cells to survive NAA-induced damage.[22]

-

Metabolic Reprogramming: Cancer cells may adapt their metabolic pathways to bypass the effects of NAA. For instance, alterations in NAD+ biosynthesis pathways could potentially contribute to resistance against agents that induce cellular stress.[23][24]

6.-Future-Directions-and-Combination-Therapies

The future of NAA in cancer research lies in several key areas:

-

Direct Clinical Development of NAA: Given that NAA is the primary active moiety in fast acetylators, and its pharmacokinetic profile is more predictable than Amonafide, developing NAA as a standalone drug could offer a better therapeutic index.

-

Development of Non-acetylatable Amonafide Analogs: Researchers have synthesized Amonafide derivatives, termed "numonafides," that are structurally similar but avoid metabolism by NAT2.[1] Some of these compounds have shown comparable in vitro anticancer activity to Amonafide with potentially reduced toxicity.[25]

-

Combination Therapies: Combining NAA or novel naphthalimides with other anticancer agents could enhance efficacy and overcome resistance. Potential combination partners include:

-

Inhibitors of DNA repair pathways: To potentiate the DNA-damaging effects of NAA.

-

Agents that target resistance mechanisms: Such as inhibitors of drug efflux pumps.

-

Immunotherapies: N-acetyl cysteine (NAC), a compound with a similar name but different structure and function, has been shown to protect anti-tumor T cells from exhaustion, suggesting that modulating the tumor microenvironment could be a complementary strategy.[26]

-

Targeted therapies: Combining with drugs that inhibit specific signaling pathways, such as the AKT/mTOR pathway, could lead to synergistic effects.[15][16][27]

-

7.-Detailed-Experimental-Protocols

7.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sources

- 1. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 13. Individualized dosing of amonafide based on a pharmacodynamic model incorporating acetylator phenotype and gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. UNBS5162 and amonafide inhibits tumor progression in human melanoma by the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Phase I clinical investigation of amonafide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amonafide as first-line chemotherapy for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An ECOG phase II study of amonafide in unresectable or recurrent carcinoma of the head and neck (PB390). Eastern Cooperative Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phase II study of amonafide in the treatment of patients with advanced squamous cell carcinoma of the head and the neck. An Illinois Cancer Center study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase II study of amonafide (nafidamide, NSC 308847) in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. N-acetyl cysteine protects anti-melanoma cytotoxic T cells from exhaustion induced by rapid expansion via the downmodulation of Foxo1 in an Akt-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdlinx.com [mdlinx.com]

N-Acetyl Amonafide: A Technical Guide to a Next-Generation Topoisomerase II Poison

Foreword: The Evolving Landscape of Topoisomerase II-Targeted Cancer Therapy

For decades, agents that target topoisomerase II have been mainstays in oncology, exploiting the enzyme's essential role in resolving DNA topological challenges during replication and transcription.[1][2] These "poisons" act by stabilizing the transient covalent complex formed between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[1][2][3][4] However, the clinical utility of classical topoisomerase II inhibitors is often hampered by issues of drug resistance and patient-specific metabolic variability. This guide delves into N-Acetyl Amonafide, an active metabolite of amonafide, which represents a compelling evolution in this class of therapeutics. We will explore its distinct biochemical properties, provide a framework for its preclinical evaluation, and discuss the clinical context that underscores its development.

The Target: DNA Topoisomerase II

DNA Topoisomerase II is a ubiquitous enzyme critical for cell survival.[2] It resolves topological DNA problems like knots and tangles by creating a transient double-stranded break in one DNA segment, passing another through the break, and then resealing it.[1][2] This function is indispensable for processes such as DNA replication, transcription, and chromosome segregation.[1] The very nature of its mechanism, generating temporary DNA breaks, also makes it a vulnerable target for therapeutic intervention.[1] Topoisomerase II poisons exploit this by preventing the re-ligation step, effectively converting the enzyme into a DNA-damaging agent.[3][4]

Amonafide and its Active Metabolite, this compound

Amonafide, a naphthalimide derivative, is a DNA intercalator and a topoisomerase II inhibitor.[5][6][7] It has shown clinical activity, particularly in acute myeloid leukemia (AML).[5][8] A key aspect of amonafide's clinical profile is its metabolism by N-acetyltransferase 2 (NAT2) to this compound.[5][7][9] This metabolic conversion is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in patients.[9][10][11] Notably, fast acetylators often experience greater myelosuppression, suggesting that this compound is a potent, active metabolite.[9][10][11] Research indicates that this compound is not merely a metabolite but a more potent topoisomerase II poison than its parent compound, inducing higher levels of topoisomerase II covalent complexes.[5]

Chemical Structures

Figure 1. Chemical Structures of Amonafide and this compound.

| Compound | Chemical Formula | Molecular Weight |

| Amonafide | C16H17N3O2 | 283.33 g/mol |

| This compound | C18H19N3O3 | 325.36 g/mol [12][13][] |

Mechanism of Action: A Tale of Two Poisons

Both amonafide and this compound function as topoisomerase II poisons, but with distinct characteristics. Amonafide exhibits some unconventional properties for a topoisomerase II poison, such as its action being largely ATP-independent.[5][15] In contrast, this compound appears to act more like a conventional topoisomerase II poison, inducing a dose-dependent increase in topoisomerase II covalent complexes.[5] This suggests that the acetylation of amonafide may enhance its interaction with the topoisomerase II-DNA complex, leading to more efficient trapping of the cleavage intermediate.

Diagram 2: DNA Cleavage Assay Workflow.

Cellular Cytotoxicity Assessment

To determine the concentration-dependent cytotoxic effects of this compound on cancer cells, a cell viability assay is essential. The MTT assay is a widely used colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or SDS-HCl) [16][17]* Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight. [17]2. Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours). [17]3. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [16]4. Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [17]5. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [17]6. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Causality and Interpretation: A decrease in absorbance with increasing concentrations of this compound indicates a reduction in cell viability. The data can be used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Cell Cycle Analysis

Topoisomerase II poisons often induce cell cycle arrest, typically in the G2/M phase, due to the accumulation of DNA damage. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution of a cell population. [18]

Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. [18][19] Materials:

-

Cancer cell line(s)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol [20][21]* RNase A [18][21]* Propidium Iodide (PI) staining solution [18]* Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or overnight at 4°C. [18][20][21]5. Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining buffer containing RNase A and PI. [18]Incubate in the dark for 15-30 minutes at room temperature. [21]7. Analyze the samples on a flow cytometer.

Causality and Interpretation: The RNase A is crucial to degrade RNA, as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement. [18]An accumulation of cells in the G2/M phase with increasing concentrations of this compound is indicative of the drug's effect on DNA integrity, which triggers the G2/M checkpoint.

Diagram 3: Cell Cycle Analysis Workflow.

Clinical Context and Future Directions

The development of amonafide has provided valuable insights into the clinical application of naphthalimide-based topoisomerase II poisons. The significant impact of NAT2-mediated metabolism on toxicity highlights the importance of a personalized medicine approach. [9][10][11]While amonafide itself did not achieve a survival advantage in some late-stage trials, its efficacy in certain patient populations, such as those with secondary AML, suggests that this class of compounds holds promise. [8] Amonafide has also been shown to be unaffected by P-glycoprotein-mediated efflux, a common mechanism of resistance to classical topoisomerase II inhibitors. [22][23]This suggests that this compound may also be effective in treating multidrug-resistant cancers.

Future research should focus on:

-

Directly comparing the efficacy and toxicity profiles of amonafide and this compound in preclinical models.

-

Investigating the potential of this compound in cancers with high levels of P-glycoprotein expression.

-

Exploring combination therapies where this compound could synergize with other anticancer agents.

By leveraging the lessons learned from amonafide and focusing on the distinct properties of this compound, the scientific community can continue to advance the development of more effective and safer topoisomerase II-targeted therapies.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

- Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421-433.

-

MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]

- Rubin, E. H., & Hait, W. N. (2001). How Drugs “Poison” Topoisomerases. In Holland-Frei Cancer Medicine. 5th edition. BC Decker.

- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.

- Spies, J., et al. (2022). Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. bioRxiv.

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

- Nitiss, J. L. (2009). DNA topoisomerase II, genotoxicity, and cancer.

- Spies, J., et al. (2022). Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. bioRxiv.

- University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis.

- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28-6.

-

Cell Cycle Tutorial Contents. (n.d.). Retrieved from [Link]

- Abstract 2527: Amonafide and its metabolite this compound are Top2 poisons with differing biochemical properties. (2011, April 15).

- Topoisomerase Assays. (2018). Current Protocols in Pharmacology, 82(1), e42.

- Ratain, M. J., et al. (1994). Phase I study of amonafide dosing based on acetylator phenotype. Cancer Research, 54(10), 2555-2558.

-

Structures of amonafide and N-acetylamonafide. (n.d.). ResearchGate. Retrieved from [Link]

- Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux. (2009). Leukemia Research, 33(9), 1223-1228.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux. (2009).

- Ratain, M. J., et al. (1994).

-

Cleavage Assays. (n.d.). Inspiralis Ltd. Retrieved from [Link]

- Hsiang, Y. H., et al. (1989). Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs. Molecular Pharmacology, 36(3), 371-376.

- Innocenti, F., & Ratain, M. J. (2002). Pharmacogenetics of anticancer agents: lessons from amonafide and irinotecan. Drug Metabolism and Disposition, 30(12), 1378-1381.

-

DNA cleavage assay kit. (n.d.). ProFoldin. Retrieved from [Link]

- Synthesis and anticancer activities of 6-amino amonafide derivatives. (2010). Bioorganic & Medicinal Chemistry, 18(1), 346-353.

- Forastiere, A. A., et al. (1994). An ECOG phase II study of amonafide in unresectable or recurrent carcinoma of the head and neck (PB390).

- Ratain, M. J., et al. (1995). Population pharmacodynamic study of amonafide: a Cancer and Leukemia Group B study. Journal of Clinical Oncology, 13(3), 741-747.

- Abstract #1700: Amonafide (AS1413) intercalates into DNA and is a unique inhibitor of DNA Topoisomerase II. (2009, May 1).

- Burden, D. A., & Osheroff, N. (1998). Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1400(1-3), 139-154.

- Freeman, C. L. (2012). Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia?

Sources

- 1. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacogenetics of anticancer agents: lessons from amonafide and irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [repository.escholarship.umassmed.edu]

- 12. This compound | C18H19N3O3 | CID 10064887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 15. selleckchem.com [selleckchem.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 22. Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Unraveled Helix: An In-depth Technical Guide to the Structure-Activity Relationship of N-Acetyl Amonafide and its Analogs

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of oncology therapeutics, the naphthalimide class of compounds represents a compelling area of investigation. Among these, Amonafide and its principal metabolite, N-Acetyl Amonafide, have been the subject of extensive research due to their potent anti-tumor activities. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the efficacy and toxicity of this compound and its derivatives, offering field-proven insights into their mechanism of action, metabolic fate, and the rational design of next-generation analogs with improved therapeutic indices.

Introduction: The Clinical Journey and Mechanistic Underpinnings of Amonafide

Amonafide, a DNA intercalator and topoisomerase II inhibitor, has demonstrated clinical activity in various malignancies, including secondary acute myeloid leukemia (sAML).[1][2] Its planar naphthalimide core allows it to insert between the base pairs of DNA, causing a conformational change that interferes with the function of DNA-processing enzymes.[2][3] The primary target of amonafide is topoisomerase II, a critical nuclear enzyme involved in DNA replication, transcription, and chromosome segregation.[4][5] Unlike classical topoisomerase II poisons such as etoposide and doxorubicin, which stabilize the "cleavable complex" leading to extensive DNA double-strand breaks, amonafide is thought to act at an earlier step in the catalytic cycle.[1][4] It inhibits the binding of topoisomerase II to DNA and interferes with ATP binding, resulting in chromatin disorganization and apoptosis with potentially less DNA damage.[1][4]

However, the clinical development of amonafide has been hampered by significant inter-individual variability in toxicity, primarily severe myelosuppression.[6][7] This variability is largely attributed to its metabolism by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[6][8][9] Patients with a "fast acetylator" phenotype exhibit higher levels of the metabolite this compound (NAA), which is associated with increased toxicity.[7][10] Interestingly, NAA itself is a potent topoisomerase II poison, inducing even higher levels of topoisomerase II-mediated DNA cleavage than the parent compound.[9] This dual activity of the parent drug and its major metabolite underscores the critical importance of understanding the SAR of this compound class to design safer and more effective anticancer agents.

The Core Directive: Deconstructing the this compound SAR

The structure of this compound can be dissected into three key pharmacophoric elements: the planar naphthalimide ring system, the amino group at the 5-position (which is acetylated), and the dialkylaminoethyl side chain at the 2-position of the isoquinoline ring. Modifications to each of these regions have profound effects on the compound's biological activity.

The Naphthalimide Core: The Engine of Intercalation and Cytotoxicity

The planar, electron-deficient naphthalimide ring is essential for DNA intercalation, the initial step in the mechanism of action for this class of compounds.[11][12] The extent of this intercalation can be modulated by substitutions on the aromatic ring. For instance, the introduction of a nitro group at the 3-position, as seen in Mitonafide, generally leads to higher cytotoxicity compared to the amino group in Amonafide.[13]

Expanding the aromatic system has also been explored. "Azonafide" analogs, which feature a linear anthracene nucleus, and "tetrahydroazonafides" have been synthesized.[14][15] The tetrahydroazonafides, which possess the naphthalene chromophore of amonafide within an anthracene nucleus, displayed potencies intermediate between amonafide and azonafide.[14] This suggests that while planarity is key, the size and electronic properties of the aromatic system can be fine-tuned to optimize DNA binding and subsequent topoisomerase II inhibition.

The Critical 5-Amino Group and the N-Acetylation Conundrum

The amino group at the 5-position of the naphthalimide ring is a critical determinant of both the efficacy and the toxicity profile of amonafide. As previously mentioned, this primary amine is the site of N-acetylation by NAT2, leading to the formation of this compound.[8][9] While NAA is an active metabolite, its higher potency as a topoisomerase II poison and the genetic variability in NAT2 activity contribute to the unpredictable toxicity of amonafide.[7][9]

This has driven significant efforts to design analogs that circumvent this metabolic pathway. Key strategies include:

-

Blocking N-acetylation: The synthesis of derivatives where the primary amine is replaced with a non-acetylatable group or is sterically hindered.

-

Relocating the amino group: Shifting the amino group from the 5-position to the 6-position has been shown to prevent N-acetylation by NAT2.[8] These "numonafide" derivatives retain DNA intercalation and topoisomerase II inhibitory activity, with some showing comparable in vitro anticancer activity to amonafide.[8]

-

Substitution on the amino group: The development of 5-alkylamino substituted amonafide analogs, which lack a primary amine at the 5-position, has been explored to avoid the side effects associated with N-acetylation.[16]

One particularly promising derivative is 6-methoxyethylamino-numonafide (MEAN), which demonstrated equal efficacy to amonafide in long-term dosing mouse models of human cancer but with significantly reduced toxicity.[17]

The 2-Substituted Side Chain: Modulating Solubility and Cellular Uptake

The N,N-dimethylethylamino side chain at the 2-position of the isoquinoline moiety plays a crucial role in the aqueous solubility and cellular uptake of amonafide and its analogs. The tertiary amine in this side chain is protonated at physiological pH, rendering the molecule water-soluble and facilitating its interaction with the negatively charged phosphate backbone of DNA.

Modifications to this side chain have been investigated to improve the pharmacological properties of the naphthalimide scaffold. For example, coupling different amine or polyamine motifs to the naphthalimide core has been explored to enhance antitumor efficacy and reduce adverse effects.[18]

Visualizing the Molecular Landscape

To better understand the intricate relationships between structure, mechanism, and activity, the following diagrams illustrate key aspects of this compound's biological context.

Caption: The metabolic conversion of Amonafide to this compound by N-acetyltransferase 2 (NAT2).

Caption: Simplified signaling pathway for this compound-induced apoptosis.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the in vitro cytotoxicity of Amonafide and several of its key analogs against various cancer cell lines. This data provides a quantitative basis for the SAR discussion.

| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Amonafide | Parent Compound | A549 (Lung) | Not specified, but active | [19] |

| BT474 (Breast) | 1.12 | [19] | ||

| CNE-2 (Nasopharyngeal) | 8.65 | [19] | ||

| Leukemia & Solid Tumors (Avg) | 6.05 | [20] | ||

| This compound | 5-N-acetylated | P388 (Murine Leukemia) | Slightly less cytotoxic than Amonafide | [21] |

| Mitonafide | 3-nitro substitution | Various | IC50 = 1.5–3.4 | [13] |

| R16 | Amonafide analog | Leukemia & Solid Tumors (Avg) | 3.47 | [20] |

| Ethonafide | Azonafide derivative | Prostate Cancer Lines | Nanomolar concentrations | [22] |

| 6-amino-numonafide (AN) | 6-amino isomer | Not specified | Similar in vitro potency to Amonafide | [17] |

| 6-methoxyethylamino- numonafide (MEAN) | 6-substituted numonafide | Not specified | Similar in vitro potency to Amonafide | [17] |

Experimental Protocols: A Guide to a Self-Validating System

To ensure the reproducibility and validity of SAR studies, it is crucial to employ robust and well-characterized experimental protocols. The following sections detail the methodologies for key assays used in the evaluation of this compound and its analogs.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer

-

10 mM ATP solution

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Stop solution (e.g., 10% SDS)

-

Proteinase K

-

Agarose

-

TAE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

Protocol:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

-

2 µL of 10x Topoisomerase II Assay Buffer

-

2 µL of 10 mM ATP

-

200 ng of kDNA

-

Desired concentration of the test compound or vehicle control (e.g., DMSO).

-

Nuclease-free water to a final volume of 18 µL.

-

-

Initiate the reaction by adding 2 µL of diluted Topoisomerase II enzyme. The optimal enzyme concentration should be predetermined to achieve complete decatenation in the control reaction.[5]

-

Incubate the reactions at 37°C for 30 minutes.[23]

-

Terminate the reaction by adding 2 µL of 10% SDS, followed by digestion with proteinase K.[24]

-

Add 4 µL of 6x DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.[25]

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.[24]

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate slowly, while decatenated minicircles will migrate further into the gel.[5]

Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay measures the ability of a test compound to displace a fluorescent DNA intercalator, such as ethidium bromide, from DNA, resulting in a change in fluorescence.

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide

-

Test compound

-

Assay buffer (e.g., Tris-HCl buffer with NaCl)

-

Fluorometer

Protocol:

-

Prepare a solution of ctDNA in the assay buffer.

-

Prepare a solution of ethidium bromide in the assay buffer.

-

In a quartz cuvette, mix the ctDNA and ethidium bromide solutions and allow them to equilibrate.

-

Measure the baseline fluorescence of the DNA-ethidium bromide complex at the appropriate excitation and emission wavelengths.

-

Add increasing concentrations of the test compound to the cuvette.

-

After each addition, allow the mixture to equilibrate and then measure the fluorescence.

-

A decrease in fluorescence intensity indicates that the test compound is displacing ethidium bromide from the DNA, suggesting an intercalative binding mode.[26]

-

The data can be used to calculate the binding affinity of the test compound for DNA.[27]

Conclusion and Future Directions

The structure-activity relationship of this compound is a compelling case study in modern medicinal chemistry, highlighting the delicate balance between therapeutic efficacy and metabolic liability. The journey from the parent compound, Amonafide, with its unpredictable toxicity profile, to the development of non-acetylatable analogs like the numonafides, demonstrates the power of rational drug design. By understanding the key pharmacophoric elements and their influence on DNA intercalation, topoisomerase II inhibition, and metabolic fate, researchers can continue to refine the naphthalimide scaffold.

Future efforts in this field will likely focus on:

-

Fine-tuning the naphthalimide core and its substituents to enhance selectivity for cancer cells and further reduce off-target toxicities.

-

Exploring novel side chains to improve pharmacokinetic properties and overcome drug resistance mechanisms.

-

Developing bis-naphthalimides and other multivalent ligands to increase DNA binding affinity and potentially target specific DNA sequences or structures like G-quadruplexes.[28][29]

-

Investigating the potential of these compounds as components of combination therapies , leveraging their unique mechanism of action to synergize with other anticancer agents.

By building upon the foundational SAR knowledge detailed in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of the naphthalimide class of compounds, ultimately delivering safer and more effective treatments to patients in need.

References

-

Norton, J. T., Witschi, M. A., Luong, L., Kawamura, A., Ghosh, S., Stack, M. S., Sim, E., Avram, M. J., Appella, D. H., & Huang, S. (2007). Synthesis and anticancer activities of 6-amino amonafide derivatives. Anti-cancer drugs, 18(10), 1209–1217. [Link]

-

Zhang, X., Wang, Z., Wang, L., & Liu, H. (2009). Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies. Bioorganic & medicinal chemistry letters, 19(2), 438–441. [Link]

-

Hollingshead, M. G., Robey, R. W., An, L., Shiraishi, N., & Figg, W. D. (2008). Amonafide interferes with topoisomerase II binding to DNA and induces chromatin disorganization. Cancer Research, 68(9), 3469–3477. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Wang, Z., Liu, H., & Zhang, X. (2016). Synthesis and evaluation of novel amonafide-polyamine conjugates as anticancer agents. Archiv der Pharmazie, 349(8), 621–629. [Link]

-

Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24(2), 96-116. [Link]

- BenchChem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. BenchChem.

-

Badolati, N., & Musetti, C. (2021). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Journal of Medicinal Chemistry, 64(7), 3613–3632. [Link]

-

Showalter, H. D., Johnson, J. L., Werbel, L. M., Leopold, W. R., Jackson, R. C., & Elslager, E. F. (1987). Analogues of amonafide and azonafide with novel ring systems. Journal of medicinal chemistry, 30(7), 121–123. [Link]

-

Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Felder, T. B., McLean, M. A., Vestal, M. L., Lu, K., Farquhar, D., Legha, S. S., Shah, R., & Newman, R. A. (1987). Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans. Drug metabolism and disposition: the biological fate of chemicals, 15(6), 773–778. [Link]

-

Robey, R. W., Obrzut, T., An, L., Holbeck, S., Shiraishi, N., & Figg, W. D. (2009). Abstract #1700: Amonafide (AS1413) intercalates into DNA and is a unique inhibitor of DNA Topoisomerase II. Cancer Research, 69(9 Supplement), 1700. [Link]

-

Zhang, H. Y., Han, L. L., Wu, H. Y., Xu, X. X., Yu, M. B., Chen, G. Y., & Qi, X. L. (2024). Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor. Technology in cancer research & treatment, 23, 15330338231225861. [Link]

-

Li, Y., Wang, X., Chen, Z., Wang, Y., Zhang, Y., Liu, H., & Zhang, X. (2013). Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. ACS medicinal chemistry letters, 4(5), 456–460. [Link]

-

Liu, Y. Q., Tian, J., Zhang, J. S., Tang, J., Yin, Y. D., & Guo, Y. W. (2006). R16, a novel amonafide analogue, induces apoptosis and G 2 -M arrest via poisoning topoisomerase II. Molecular cancer therapeutics, 5(7), 1848–1857. [Link]

-

Smith, L. M., O'Brien, S., & Kantarjian, H. (2010). Abstract 3665: The novel DNA intercalator amonafide (AS1413), disrupts the cell cycle by mechanisms distinct from those of Topo II inhibitors daunorubicin and etoposide. Cancer Research, 70(8 Supplement), 3665. [Link]

-

Nitiss, J. L., & Nitiss, K. C. (2014). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current protocols in pharmacology, 66, 13B.4.1–13B.4.21. [Link]

-

Showalter, H. D. H., Johnson, J. L., Werbel, L. M., Leopold, W. R., Jackson, R. C., & Elslager, E. F. (2016). Analogues of Amonafide and Azonafide with Novel Ring Systems. Figshare. [Link]

-

Snapka, R. M., Beardsley, G. P., & Muller, M. T. (2011). Abstract 2527: Amonafide and its metabolite this compound are Top2 poisons with differing biochemical properties. Cancer Research, 71(8 Supplement), 2527. [Link]

- TopoGEN, Inc. (n.d.). Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol. TopoGEN, Inc..

-

Nitiss, J. L. (2009). Topoisomerase Assays. Current protocols in molecular biology, 89(1), 5.23.1–5.23.19. [Link]

- TopoGEN, Inc. (n.d.). Manual for Topoisomerase II Drug Screening Kit. TopoGEN, Inc..

-

Smith, L. M., O'Brien, S., & Kantarjian, H. (2025). Abstract 3665: The novel DNA intercalator amonafide (AS1413), disrupts the cell cycle by mechanisms distinct from those of Topo II inhibitors daunorubicin and etoposide. ResearchGate. [Link]

-

Gentry, S. N., Crowell, J. A., Morris, G., & Helman, L. J. (2006). Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells. Molecular cancer therapeutics, 5(10), 2534–2541. [Link]

-

Lee, J., Kim, H. N., & Kim, D. E. (2022). Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level. Nucleic acids research, 50(15), e86. [Link]

-

ResearchGate. (n.d.). N-Acelylamonafide Pharmacokinetics. ResearchGate. [Link]

- Wang, Y., Li, Y., Zhang, Y., Wang, Z., Liu, H., & Zhang, X. (2016). Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action. European Journal of Medicinal Chemistry, 124, 133-146.

-

ResearchGate. (n.d.). Structures of amonafide and N-acetylamonafide. ResearchGate. [Link]

-

Valdivieso, M., Pazdur, R., Flaherty, L., Martino, S., & Lawrence, B. (2007). Comparative analysis of xanafide cytotoxicity in breast cancer cell lines. Investigational new drugs, 25(4), 321–326. [Link]

-

Frederick, B., Fracasso, P. M., & Robert, J. (2006). Abstract. UNBS3157, a new amonafide derivative with improved in vivo efficacy and decreased toxicity. Proceedings of the American Association for Cancer Research Annual Meeting, 47, 124. [Link]

-

Ratain, M. J., Mick, R., Berezin, F., & Schilsky, R. L. (1993). Phase I study of amonafide dosing based on acetylator phenotype. Journal of the National Cancer Institute, 85(14), 1156–1161. [Link]

-

Ratain, M. J., Mick, R., Janisch, L., & Schilsky, R. L. (1995). Population pharmacodynamic study of amonafide: a Cancer and Leukemia Group B study. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 13(3), 741–747. [Link]

-

Saez, R., Craig, J. B., & Kuhn, J. G. (1989). Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients. Investigational new drugs, 7(4), 329–334. [Link]

-

Tse, W. C., & Boger, D. L. (2004). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of chemical research, 37(1), 61–69. [Link]

-

Robert, J. (2006). Naphthalimides and azonafides as promising anti-cancer agents. Current medicinal chemistry, 13(16), 1865–1877. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Z., Liu, H., & Zhang, X. (2012). Design, Synthesis and DNA Interaction Study of New Potential DNA Bis-Intercalators Based on Glucuronic Acid. Molecules (Basel, Switzerland), 17(10), 11830–11843. [Link]

-

Lu, L., Witschi, M. A., & Appella, D. H. (2011). Methoxyethylamino-numonafide is an efficacious and minimally toxic amonafide derivative in murine models of human cancer. Neoplasia (New York, N.Y.), 13(5), 467–475. [Link]

-

ResearchGate. (n.d.). Acetylation pathway of amonafide. ResearchGate. [Link]

-

Atwell, G. J., Rewcastle, G. W., & Denny, W. A. (2005). Design, synthesis and biological evaluation of a novel series of bisintercalating DNA-binding piperazine-linked bisanthrapyrazole compounds as anticancer agents. Bioorganic & medicinal chemistry, 13(15), 4729–4739. [Link]

-

da Silva, A. D., de Cássia, R., & de Oliveira, R. (2014). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends. Molecules (Basel, Switzerland), 19(7), 10478–10519. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action [html.rhhz.net]

- 3. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Population pharmacodynamic study of amonafide: a Cancer and Leukemia Group B study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analogues of amonafide and azonafide with novel ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Item - Analogues of Amonafide and Azonafide with Novel Ring Systems - figshare - Figshare [figshare.com]

- 16. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies [pubmed.ncbi.nlm.nih.gov]

- 17. Methoxyethylamino-numonafide is an efficacious and minimally toxic amonafide derivative in murine models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of novel amonafide-polyamine conjugates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. topogen.com [topogen.com]

- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 26. Design, Synthesis and DNA Interaction Study of New Potential DNA Bis-Intercalators Based on Glucuronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Design, synthesis and biological evaluation of a novel series of bisintercalating DNA-binding piperazine-linked bisanthrapyrazole compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of N-Acetyl Amonafide

This guide provides a comprehensive technical overview of the biochemical properties of N-Acetyl Amonafide, the primary metabolite of the anticancer agent amonafide. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, metabolic pathways, and key experimental methodologies for studying this compound. The information is presented to not only inform but also to provide practical insights for laboratory applications.

Introduction: The Significance of this compound in Amonafide's Clinical Profile

Amonafide, a naphthalimide derivative, has demonstrated notable clinical activity as a DNA intercalator and topoisomerase II (Topo II) inhibitor.[1][2] Its clinical development, however, has been marked by unpredictable toxicity, primarily myelosuppression.[3][4] This variability is largely attributed to its extensive metabolism into this compound (NAA). The enzyme responsible for this conversion is the polymorphic N-acetyl transferase 2 (NAT2).[1][5] Individuals exhibit different rates of amonafide acetylation, leading to "fast" and "slow" acetylator phenotypes.[6][7] Fast acetylators have been associated with increased toxicity at standard amonafide doses, underscoring the critical need to understand the biochemical properties of NAA to optimize amonafide-based therapies.[3][6]

Mechanism of Action: A Tale of Two Topoisomerase II Poisons

Both amonafide and its metabolite, this compound, function as Topo II poisons.[5] They exert their cytotoxic effects by stabilizing the "cleavable complex," a transient intermediate in the Topo II catalytic cycle where the enzyme has introduced a double-strand break in the DNA.[8][9] By preventing the re-ligation of this break, these compounds lead to the accumulation of DNA damage and ultimately trigger apoptosis.[2][10]

However, emerging evidence suggests that amonafide and NAA have distinct biochemical interactions with Topo II.[5] Amonafide is considered an unconventional Topo II poison. Its action is largely independent of ATP and it induces DNA cleavage at a very restricted set of sites compared to other Topo II inhibitors like etoposide or mitoxantrone.[5]

In contrast, this compound appears to behave as a more conventional Topo II poison.[5] Studies have shown that NAA induces higher levels of Topo II covalent complexes than the parent compound, amonafide.[5] Furthermore, the formation of these complexes increases with higher doses of NAA, whereas amonafide's effect plateaus at relatively low concentrations.[5] This suggests that NAA may have a more pronounced and dose-dependent inhibitory effect on Topo II.

Visualizing the Topoisomerase II Inhibition Pathway

The following diagram illustrates the general mechanism of Topo II inhibition by amonafide and this compound, leading to the stabilization of the cleavable complex and subsequent cell death.

Caption: Mechanism of Topoisomerase II poisoning by Amonafide and this compound.

Metabolic Conversion: The Role of N-Acetyl Transferase 2 (NAT2)

The biotransformation of amonafide to this compound is a critical determinant of its clinical behavior. This metabolic step is catalyzed by the cytosolic enzyme N-acetyl transferase 2 (NAT2).[1][11] The gene for NAT2 is polymorphic in the human population, leading to significant inter-individual differences in acetylation capacity.[7][12]

This genetic variability gives rise to distinct acetylator phenotypes:

-

Fast Acetylators: Individuals with highly active NAT2 enzymes who rapidly metabolize amonafide to NAA. These patients have been shown to experience greater toxicity.[6]

-

Slow Acetylators: Individuals with less active NAT2, resulting in slower conversion of amonafide and lower levels of NAA.[6]

The determination of a patient's acetylator status is, therefore, a crucial step in personalizing amonafide therapy to mitigate toxicity.[6]

Workflow for Acetylator Phenotyping

A common method for determining acetylator phenotype involves the administration of a probe drug, such as caffeine, followed by the analysis of metabolite ratios in urine or plasma.[6] The following workflow outlines the key steps in this process.

Caption: A generalized workflow for determining a patient's acetylator phenotype.

Cytotoxicity Profile of this compound

This compound retains significant cytotoxic activity, comparable to its parent compound, amonafide.[13] The table below summarizes the in vitro cytotoxicity of amonafide against various human cancer cell lines. While specific IC50 values for this compound are less commonly reported, its cytotoxicity is generally observed to be only slightly less than that of amonafide.[13]

| Cell Line | Cancer Type | Amonafide IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 4.67 | [10] |

| HeLa | Cervical Cancer | 2.73 | [10] |

| PC3 | Prostate Cancer | 6.38 | [10] |

| BT474 | Breast Cancer | Not specified | [14] |

| CNE-2 | Nasopharyngeal Carcinoma | 8.65 | [14] |

| A549 | Lung Carcinoma | Not specified | [14] |

Key Experimental Protocols

In Vitro N-Acetylation Assay

This assay is designed to determine the extent of amonafide acetylation by NAT2 in a controlled in vitro system.

Materials:

-

Recombinant human NAT2 enzyme

-

Amonafide solution

-

Acetyl-CoA solution

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, recombinant NAT2 enzyme, and amonafide solution.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amounts of remaining amonafide and the formed this compound.

-

Calculate the rate of this compound formation to determine the NAT2 activity.